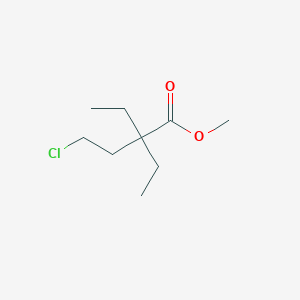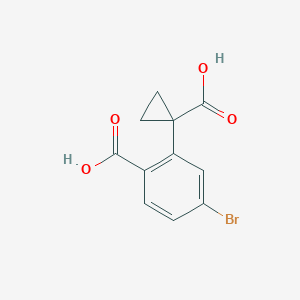![molecular formula C13H13N3O3S B2818296 N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851978-16-0](/img/structure/B2818296.png)
N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a bicyclic structure containing a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a 1,4-dioxine ring, which is a six-membered ring with two oxygen atoms, and a carbohydrazide group, which contains a carbonyl group (C=O) attached to a hydrazide group (NH-NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antimicrobial Activities
A study by Ahmad et al. (2011) explores the microwave-assisted synthesis of derivatives related to the compound of interest, focusing on their structure-activity relationships as antimicrobial agents. The research demonstrates that compounds with higher lipophilicity, specifically N-methyl analogues, exhibit increased antibacterial activity. This synthesis approach offers a rapid and efficient method to produce compounds with potential antimicrobial properties (Ahmad et al., 2011).
Facile Synthesis and Biological Activity
Another study conducted by Zia-ur-Rehman et al. (2009) details a facile synthesis of novel biologically active derivatives starting from sodium saccharin. These compounds were evaluated for their antibacterial and antioxidant (DPPH radical scavenging) activities, showcasing the versatility of the core structure in medicinal chemistry applications (Zia-ur-Rehman et al., 2009).
Type II Diabetes Inhibitory Activity and Antimicrobial Evaluation
Research by Mor et al. (2022) focuses on the synthesis and evaluation of N'-arylidene derivatives for their Type II diabetes inhibitory activity and antimicrobial effects. This study highlights the compound's potential in treating diabetes and combating microbial infections, with some derivatives showing remarkable activity comparable to standard drugs (Mor et al., 2022).
Anticancer and Antimicrobial Potential
Further investigations into derivatives of the parent compound reveal their potential in anticancer and antimicrobial applications. Studies have demonstrated the synthesis of novel compounds with significant activity against various cancer cell lines and microbes, indicating the broad therapeutic potential of these molecules (Gomha et al., 2017).
Larvicidal Activity Against Anopheles Arabiensis
A study by P et al. (2021) synthesizes and evaluates novel hydrazones for their larvicidal activity against Anopheles arabiensis, showing the potential of these compounds in mosquito control and, by extension, malaria prevention (P et al., 2021).
Propiedades
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-3-2-4-10-11(8)14-13(20-10)16-15-12(17)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXWGQFLLAKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2818217.png)



![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2818224.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide](/img/structure/B2818227.png)
![Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate](/img/structure/B2818228.png)

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2818232.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2818235.png)